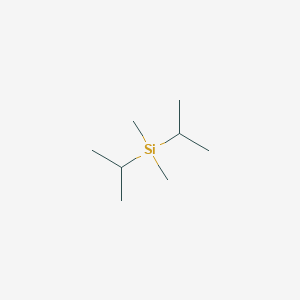
Dimethyldi(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldi(propan-2-yl)silane is a chemical compound with the molecular formula C8H18Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldi(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with isopropylmagnesium chloride (a Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the direct reaction of silicon with isopropyl chloride in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldi(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dimethyldi(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of dimethyldi(propan-2-yl)silane involves its ability to form stable bonds with organic and inorganic substrates. This property makes it useful in various applications, such as surface modification and catalysis. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyldi(propen-2-yl)silane
- Dimethyldi(ethyl)silane
- Dimethyldi(methyl)silane
Uniqueness
Dimethyldi(propan-2-yl)silane is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability, making it suitable for applications that require high-temperature resistance and durability.
Eigenschaften
CAS-Nummer |
3429-53-6 |
|---|---|
Molekularformel |
C8H20Si |
Molekulargewicht |
144.33 g/mol |
IUPAC-Name |
dimethyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C8H20Si/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
QFMAXCHTUPRFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


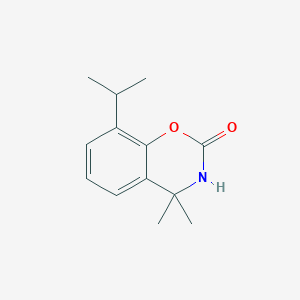
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
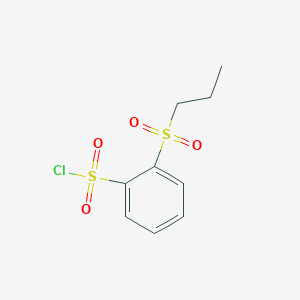
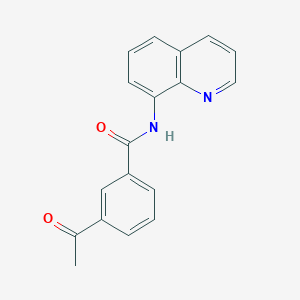
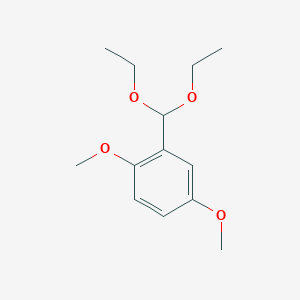
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
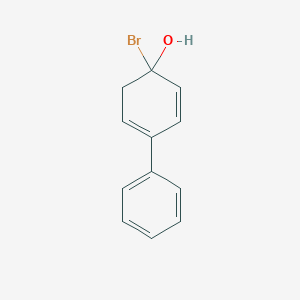
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
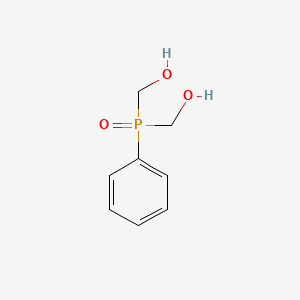
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
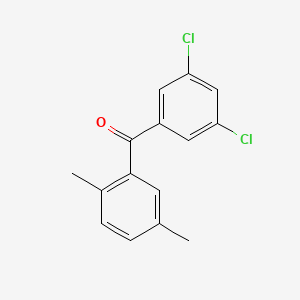
![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
